![molecular formula C15H24N2 B5657772 N,1-dimethyl-N-(3-methylbenzyl)-4-piperidinamine](/img/structure/B5657772.png)
N,1-dimethyl-N-(3-methylbenzyl)-4-piperidinamine
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Overview
Description
Synthesis Analysis
The synthesis of related piperidine compounds involves multiple steps, including Michael addition, Dieckmann condensation, hydrolysis decarboxylation, and Aldol condensation, starting from primary amine raw materials. These processes yield compounds with varied substituents on the piperidine ring, demonstrating the versatility of synthetic routes for derivatives of piperidine, which is structurally related to "N,1-dimethyl-N-(3-methylbenzyl)-4-piperidinamine" (Xue Si-jia, 2012).
Molecular Structure Analysis
Crystal structure analysis of similar compounds reveals nonplanar molecular configurations with piperidine rings exhibiting chair or sofa conformations. The arrangement of substituents around the piperidine ring significantly impacts the overall molecular geometry, as seen in detailed X-ray diffraction studies (Xue Si-jia, 2011).
Chemical Reactions and Properties
Reactions involving piperidine derivatives include nucleophilic substitutions and condensation reactions that introduce various functional groups, impacting the chemical behavior and biological activity of the resulting compounds. These reactions are crucial for the functionalization of piperidine rings, allowing for the development of compounds with targeted properties (A. Blokhin et al., 1990).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting points, and crystal structure, are determined by their molecular structure. Crystallography studies provide insight into the solid-state arrangement of these molecules, highlighting the influence of molecular conformation and intermolecular interactions on their physical properties (K. Okamoto et al., 1979).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including reactivity patterns and stability, are significantly influenced by the electronic nature of substituents and the steric environment around the piperidine ring. Studies on related compounds reveal how modifications at the piperidine nitrogen and the incorporation of various substituents affect their chemical behavior and potential as bioactive molecules (B. Le Bourdonnec et al., 2003).
properties
IUPAC Name |
N,1-dimethyl-N-[(3-methylphenyl)methyl]piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-13-5-4-6-14(11-13)12-17(3)15-7-9-16(2)10-8-15/h4-6,11,15H,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLGRGYUWNQNTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C)C2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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